Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by a hydrazinyl group linked to a 4,4-dimethyl-2,6-dioxocyclohexylidene moiety. This compound belongs to a broader class of diethyl 3-methylthiophene-2,4-dicarboxylates, which are frequently modified at the 5-position with substituents such as hydrazones, amines, or acylated groups. These modifications are critical for tuning physicochemical properties (e.g., solubility, thermal stability) and biological activities (e.g., antimicrobial, anticancer) .
Properties
Molecular Formula |
C19H24N2O6S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
diethyl 5-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H24N2O6S/c1-6-26-17(24)13-10(3)15(18(25)27-7-2)28-16(13)21-20-14-11(22)8-19(4,5)9-12(14)23/h22H,6-9H2,1-5H3 |
InChI Key |
CRNYJHSZZUFRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
All compounds in this class share a diethyl 3-methylthiophene-2,4-dicarboxylate backbone but differ in substituents at the 5-position. Key structural variations include:
Key Observations :
- Derivatives with aromatic substituents (e.g., benzylideneamino, naphthyl) exhibit planar geometries, favoring π-π stacking in crystal structures .
- Cyanoacetyl and acetamido substituents reduce molecular weight and polarity compared to the target compound .
Crystallographic and Geometric Properties
- Target compound: The cyclohexylidene dione group may induce non-planar geometry, contrasting with the nearly planar thiophene and benzene rings in ’s benzylideneamino derivative .
- Hydrogen bonding: In benzylideneamino derivatives, intermolecular O–H···O and N–H···O bonds stabilize the crystal lattice . The target compound’s dione group could participate in similar interactions.
- Bond lengths : S–C bonds in the thiophene ring are consistent across derivatives (~1.73 Å) .
Thermal and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
